molecular formula C12H16O4 B3364884 (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester CAS No. 1187928-98-8

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

Cat. No.: B3364884
CAS No.: 1187928-98-8
M. Wt: 224.25 g/mol
InChI Key: LAKRJQCENHXAKP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester (CAS: 1187928-98-8) is a chiral ester derivative of propionic acid with a hydroxy group at the α-position and a 3-methoxyphenyl substituent at the β-position. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.256 g/mol . The compound is industrially significant, available in 25 kg quantities at 99% purity, and synthesized via stereoselective methods involving chiral catalysts or resolution techniques .

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKRJQCENHXAKP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester typically involves the following steps:

  • Starting Materials: : The synthesis begins with 3-methoxybenzoic acid as the starting material.

  • Reduction: : The carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Esterification: : The resulting hydroxy acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Chromium trioxide (CrO₃) in acetic acid, Pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether, Borane (BH₃) in tetrahydrofuran (THF).

  • Substitution: : Nucleophiles such as halides or amines, in the presence of a base.

Major Products Formed:
  • Oxidation: : Formation of 3-methoxyphenylpropionic acid.

  • Reduction: : Formation of (R)-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid.

  • Substitution: : Formation of various substituted phenylpropionic acids.

Scientific Research Applications

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: : It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

The S-enantiomer (CAS: 1187926-95-9) shares identical molecular weight and functional groups but differs in stereochemistry. Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent biological activities. For example, in chiral environments like enzyme-binding sites, the S-form may show reduced efficacy or antagonistic effects compared to the R-form .

Fluorinated Derivatives

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS: 1262860-78-5)
  • Molecular Formula : C₆H₉F₃O₃
  • Key Features : Trifluoromethyl and methyl groups at C2.
  • Comparison: The trifluoromethyl group increases electronegativity and metabolic stability compared to the methoxyphenyl group in the target compound.
3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester (CAS UC242)
  • Molecular Formula : C₁₀H₈Cl₂O₃ (trifluoro variant)
  • Key Features : Combines trifluoromethyl and methoxyphenyl groups.
  • Comparison: Fluorination enhances lipophilicity and oxidative stability, making this derivative more suitable for high-performance materials or prolonged biological half-lives compared to the non-fluorinated target compound .

Ketone-Containing Analogs

Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate (CAS: N/A)
  • Molecular Formula : C₁₂H₁₄O₃
  • Key Features : Oxo group replaces the hydroxyl at C2.
  • Comparison : The ketone group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The absence of a hydroxyl group may lower acidity (pKa ~12–14 for ketones vs. ~4–5 for α-hydroxy esters) .
3-Oxo-3-p-tolyl-propionic acid ethyl ester
  • Key Features : Substituted with a methylphenyl (tolyl) group.

Amino-Substituted Derivatives

(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride (CAS: 63060-94-6)
  • Molecular Formula: C₁₁H₁₅NO₂·HCl
  • Key Features: Amino group replaces the hydroxyl at C2.
  • Comparison: The amino group introduces basicity (pKa ~9–10), enabling salt formation and altering solubility profiles. This derivative is more likely to interact with biological targets like neurotransmitter receptors .

Heterocyclic Derivatives

α-(Cyclopentapyrazolyl-2)propionic acid ethyl ester
  • Key Features : Pyrazolyl ring replaces the methoxyphenyl group.
  • Such derivatives are studied for auxin-like plant hormone activity .

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups CAS Number
(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester C₁₂H₁₆O₄ 224.256 3-Methoxyphenyl, hydroxyl Ester, hydroxyl 1187928-98-8
(S)-Enantiomer C₁₂H₁₆O₄ 224.256 3-Methoxyphenyl, hydroxyl Ester, hydroxyl 1187926-95-9
(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester C₆H₉F₃O₃ 186.13 Trifluoromethyl, methyl Ester, hydroxyl 1262860-78-5
Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate C₁₂H₁₄O₃ 206.24 Phenyl, oxo, methyl Ester, ketone N/A
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₅NO₂·HCl 229.70 Phenyl, amino Ester, amino (salt) 63060-94-6

Key Trends:

  • Hydrogen Bonding : Hydroxyl-containing compounds (target, fluorinated derivatives) exhibit higher polarity and water solubility.
  • Lipophilicity : Fluorinated and aromatic derivatives (e.g., trifluoro compounds, tolyl esters) show increased logP values, favoring membrane permeability.
  • Reactivity : Esters with electron-withdrawing groups (e.g., trifluoromethyl) undergo slower hydrolysis than those with electron-donating groups (e.g., methoxy) .

Biological Activity

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, commonly referred to as a derivative of phenolic acids, has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : (R)-2-Hydroxy-3-(3-methoxyphenyl)propanoic acid ethyl ester

This compound features a hydroxy group and an ester linkage, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : Like many phenolic compounds, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have indicated that derivatives of phenolic acids can modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

  • Antiproliferative Activity : A study on structurally related compounds demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, particularly colon cancer (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Although specific data on this compound is limited, its structural similarity suggests potential for similar activity.
  • Mechanism Exploration : Molecular docking studies have shown that certain phenolic compounds interact with heat shock proteins (HSPs) and other cellular targets, indicating a possible pathway through which this compound may exert its effects .

Case Studies

A case study focusing on the biological activity of phenolic acids highlighted the role of such compounds in modulating metabolic pathways associated with cancer and inflammation . The findings suggest that this compound could be further explored for its therapeutic potential in these areas.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (mg/mL)Reference
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateAntiproliferative0.12
3-hydroxy-2,2-dimethylpropanoic acid methyl esterAntioxidantNot specified
Dihydrocaffeic Acid EstersAntioxidant0.44 - 0.49

Q & A

Q. What are the recommended synthetic routes for (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester?

Methodological Answer: The compound can be synthesized via esterification of the corresponding propionic acid derivative with ethanol under acidic catalysis (e.g., sulfuric acid) . For enantioselective synthesis, chiral auxiliaries or enantiopure starting materials (e.g., (R)-configured intermediates) are critical. For example, describes bromination and condensation steps for analogous ethyl esters, where 3-bromo-2-hydroxyimino-propionic acid ethyl ester is synthesized using hydroxylamine hydrochloride and ethyl bromopropionate . Key parameters include reaction temperature (reflux in chloroform/methanol) and stoichiometric control to minimize racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the (R)-enantiomer.

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the methoxy (δ ~3.8 ppm singlet), ethyl ester (δ ~4.1–4.3 ppm quartet, δ ~1.2–1.4 ppm triplet), and hydroxy groups. The aromatic protons (3-methoxy-phenyl) appear as a multiplet in δ 6.7–7.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₂H₁₆O₄, [M+H]⁺ calc. 238.28) .
  • Polarimetry : Specific rotation ([α]ᴅ) quantifies enantiomeric excess, critical for distinguishing (R) from (S) configurations.

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC with Chiral Columns : Separates enantiomers using cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 150°C for analogous esters in ) .
  • Karl Fischer Titration : Measures residual water content, critical for hygroscopic esters.

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to minimize racemization?

Methodological Answer:

  • Low-Temperature Reactions : Conduct esterification or condensation below 0°C to reduce kinetic resolution .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Chiral Ionic Liquids : Employed as solvents to stabilize transition states favoring (R)-configuration .

Q. What contradictions exist in reported spectral data for this compound, and how are they resolved?

Methodological Answer: Discrepancies in NMR chemical shifts (e.g., hydroxy proton δ values varying by 0.5 ppm across studies) may arise from solvent effects or hydrogen bonding. Researchers should:

  • Compare data under identical conditions (solvent, concentration).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons .
  • Cross-validate with X-ray crystallography when crystalline derivatives are available (e.g., salt formation with chiral amines) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics Simulations : Model logP (partition coefficient) to predict lipid membrane permeability. highlights similar propionic esters with logP ~2.5, indicating moderate bioavailability .
  • Docking Studies : Screen against cytochrome P450 enzymes to assess metabolic stability. The methoxy group may reduce oxidation rates compared to hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester
Reactant of Route 2
(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.